(+)-Tamsulosin

Cat. No.:

B217686

CAS No.:

106138-88-9

M. Wt:

408.5 g/mol

InChI Key:

DRHKJLXJIQTDTD-HNNXBMFYSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

(+)-Tamsulosin is the active enantiomer of the selective alpha-1 adrenergic receptor antagonist Tamsulosin hydrochloride . It is a sulfonamide derivative that exhibits high selectivity for the α1A and α1D adrenoceptor subtypes, which are predominantly found in the prostate, bladder neck, and urethra . This selectivity allows it to antagonize norepinephrine-induced smooth muscle contraction in these tissues, leading to relaxation and a reduction in resistance to urinary flow, without causing significant effects on blood pressure . The primary research application of this compound is in the study of lower urinary tract symptoms (LUTS) associated with Benign Prostatic Hyperplasia (BPH) . Its mechanism of action involves blocking α1A-receptors in the prostate and α1D-receptors in the bladder detrusor muscle, which improves urine flow and reduces obstructive and irritative symptoms . Beyond BPH research, it is also a valuable tool for investigating mechanisms in ureteral stone expulsion, as it can relax ureteral smooth muscle to facilitate passage , and for studying chronic prostatitis/chronic pelvic pain syndrome . Tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is highly protein-bound (94-99%) and has an elimination half-life of approximately 9 to 15 hours . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKJLXJIQTDTD-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106463-17-6 (hydrochloride) |

Source

|

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401317377 |

Source

|

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106138-88-9 |

Source

|

| Record name | (+)-Tamsulosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106138-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tamsulosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106138889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMSULOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KV50K3QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of (+)-Tamsulosin: A Technical Guide

An In-depth Exploration of the Uroselective α1-Adrenergic Receptor Antagonist

Abstract

(+)-Tamsulosin is a highly selective α1A and α1D-adrenergic receptor antagonist, widely utilized in the management of benign prostatic hyperplasia (BPH). Its clinical efficacy is rooted in its ability to relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow with a reduced incidence of cardiovascular side effects compared to non-selective α-blockers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic evolution of this compound. Detailed experimental protocols for key synthetic routes, including classical resolution, asymmetric synthesis, and chemoenzymatic methods, are presented. Quantitative data on receptor binding affinities, pharmacokinetic parameters, and synthetic yields are systematically tabulated to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to provide a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals.

Discovery and Development

Tamsulosin (B1681236) was first synthesized by researchers at Yamanouchi Pharmaceuticals Co., Ltd. in Japan.[1] Initially investigated as a potential antihypertensive agent, its unique pharmacological profile soon became apparent.[1] Preclinical studies revealed that tamsulosin exhibited a remarkable selectivity for the α1-adrenergic receptors located in the smooth muscle of the prostate and bladder neck over those in vascular smooth muscle.[2] This uroselectivity offered a significant therapeutic advantage, promising effective relief from the lower urinary tract symptoms (LUTS) associated with BPH without causing clinically significant hypotension.[2] Following successful clinical trials that demonstrated its efficacy and safety, tamsulosin hydrochloride was approved for medical use, becoming a first-line treatment for BPH.[3][4]

Mechanism of Action

Tamsulosin's therapeutic effect is derived from its potent and selective antagonism of α1A and α1D-adrenergic receptors.[5] These receptor subtypes are predominant in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[2]

The physiological mechanism is initiated by the release of norepinephrine (B1679862) from sympathetic nerve endings, which binds to and activates α1-adrenergic receptors on smooth muscle cells.[6] In the prostate, this activation triggers a signaling cascade that leads to muscle contraction and an increase in urethral resistance.[2]

The intracellular signaling pathway for α1A-adrenergic receptors is a G-protein coupled receptor (GPCR) cascade involving the Gq heterotrimeric G-protein.[6] Upon receptor activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The elevated intracellular Ca2+ levels, along with DAG's activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[7]

Tamsulosin competitively blocks the binding of norepinephrine to the α1A-adrenergic receptor, thus inhibiting this entire signaling cascade.[7] The result is a relaxation of the prostatic and bladder neck smooth muscles, leading to decreased urethral resistance, improved urinary flow, and relief of BPH symptoms.[8]

Caption: Tamsulosin's Mechanism of Action Signaling Pathway.

Quantitative Pharmacological and Pharmacokinetic Data

The clinical utility of tamsulosin is defined by its high affinity for the target α1A and α1D receptors and its favorable pharmacokinetic profile.

Receptor Binding Affinity

The selectivity of tamsulosin for α1-adrenergic receptor subtypes has been quantified through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the affinity of the drug for the receptor. A higher pKi value corresponds to a higher binding affinity.

| Receptor Subtype | pKi Value | Reference |

| Human α1A | 10.38 | [10] |

| Human α1B | 9.33 | [10] |

| Human α1D | 9.85 | [10] |

Table 1: Binding Affinities of Tamsulosin for Human α1-Adrenergic Receptor Subtypes

As shown in the table, tamsulosin has an approximately 11-fold higher affinity for the α1A subtype and a 3.4-fold higher affinity for the α1D subtype compared to the α1B subtype, which is predominantly found in blood vessels.[10] This receptor selectivity is the molecular basis for its uroselective action.

Pharmacokinetic Properties

The pharmacokinetic profile of tamsulosin has been well-characterized in humans, demonstrating properties suitable for once-daily dosing.

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability (fasted) | ~100% | [11] |

| Time to Max. Concentration (Tmax) | 1.0 - 1.8 hours | [6] |

| Distribution | ||

| Plasma Protein Binding | 98.9 - 99.1% (mainly to α1-acid glycoprotein) | [6] |

| Metabolism | ||

| Primary Metabolic Enzymes | Cytochrome P450 (CYP) 3A4 and CYP2D6 | [11] |

| Elimination | ||

| Elimination Half-life | 9 - 13 hours | [4] |

| Renal Excretion (as parent compound) | 8.7 - 15% | [11] |

Table 2: Pharmacokinetic Parameters of Tamsulosin in Humans

Chemical Synthesis of this compound

The synthesis of this compound, the therapeutically active (R)-enantiomer, is a multi-step process that hinges on the preparation of two key intermediates: the chiral amine (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide . The final step involves the N-alkylation of the chiral amine with the bromo-ether. Various strategies have been developed to achieve an efficient and enantiomerically pure synthesis.

Caption: General Experimental Workflow for Tamsulosin HCl Synthesis.

Synthesis of Key Intermediates

The synthesis of this chiral amine is the most critical part of the overall process, as the stereocenter dictates the pharmacological activity.

Method A: Asymmetric Synthesis from D-Alanine

This method builds the chiral center from a readily available chiral starting material, D-alanine.

-

Protocol 1: Asymmetric Synthesis of the Chiral Amine [3][12]

-

Protection of D-alanine: The amino group of D-alanine is protected, for example, as an N-trifluoroacetyl derivative. To a mixture of D-N-(trifluoroacetyl)alanine (10.0 g, 0.054 mol) and pyridine (B92270) (50 µl) in CH2Cl2 (100 ml), add thionyl chloride (4.1 ml, 0.057 mol) dropwise at room temperature and stir for 5 hours at 45 °C.[12]

-

Friedel-Crafts Acylation: The protected D-alanine is converted to its acid chloride and then reacted with anisole (B1667542) (methoxybenzene) in the presence of a Lewis acid catalyst (e.g., TiCl4 or AlCl3) to form the corresponding propiophenone (B1677668). Add anisole (7.0 ml, 0.065 mol) to the reaction mixture and cool in an ice bath. Add TiCl4 (32.1 g, 0.135 mol) in portions and stir at room temperature for 36 hours. Quench the reaction with cold 1 M HCl.[12]

-

Reduction of Ketone: The keto group of the propiophenone is reduced to a methylene (B1212753) group.

-

Chlorosulfonation and Ammonolysis: The aromatic ring is chlorosulfonated using chlorosulfonic acid, followed by ammonolysis (reaction with ammonia) to form the sulfonamide group.[3]

-

Deprotection: The N-trifluoroacetyl protecting group is removed under basic conditions to yield the final chiral amine.[12]

-

Method B: Chemoenzymatic Synthesis using Transaminase

This green chemistry approach utilizes an enzyme to stereoselectively introduce the amine group.

-

Protocol 2: Transaminase-catalyzed Synthesis of the Chiral Amine [13]

-

Reaction Setup: In a jacketed reaction vessel, add water (440 mL), isopropylamine (B41738) (135 g, as the amine donor), and triethanolamine (B1662121) (30 g). Adjust the pH to 7-8 by dropwise addition of concentrated HCl.

-

Addition of Substrates and Biocatalyst: Add N,N-dimethylformamide (150 mL), water (300 mL), the ketone precursor 5-acetonyl-2-methoxybenzenesulfonamide (75 g), coenzyme pyridoxal (B1214274) 5'-phosphate (PLP) (2.5 g), and a transaminase enzyme (e.g., from Arthrobacter sp.).

-

Biocatalytic Reaction: Maintain the reaction at 45 °C and control the pH between 8-8.5 by the continuous dropwise addition of 5M isopropylamine solution. Stir for approximately 40 hours.

-

Work-up and Isolation: Upon reaction completion, extract the product and purify to obtain the enantiomerically pure amine. The product typically achieves an enantiomeric excess of >99.8%.

-

This intermediate is synthesized via a Williamson ether synthesis.

-

Protocol 3: Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide [13]

-

Reaction Setup: Dissolve o-ethoxyphenol (88 g) in 1,2-dibromoethane (176 ml). Add tetrabutylammonium (B224687) bromide (10.27 g) as a phase-transfer catalyst.

-

Reaction: Heat the mixture to 75°C. Slowly add 10% sodium hydroxide (B78521) solution (640 ml) dropwise over approximately 6 hours, maintaining the pH between 9 and 10.

-

Work-up: After the reaction is complete (monitored by TLC), separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium chloride solution (200 ml) and water (200 ml). Concentrate the organic layer and recrystallize the crude product from ethanol (B145695) to yield the pure bromo-ether (yield ~70.5%).

-

Final Condensation and Salt Formation

-

Protocol 4: N-alkylation to form Tamsulosin [14]

-

Reaction: Add (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (208 g, 0.85 mol), 2-(2-ethoxyphenoxy)ethyl bromide (220 g, 0.88 mol), and sodium carbonate (84 g, 0.79 mol) to N,N-dimethylformamide (1500 ml).

-

Heating: Stir the reaction mixture at 70°C for 5 hours.

-

Work-up: Add water to the reaction mixture and extract the tamsulosin base with ethyl acetate.

-

Salt Formation: Dissolve the crude tamsulosin base in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate this compound hydrochloride.

-

Purification: The final product can be purified by recrystallization.

-

Comparison of Synthetic Routes

The choice of synthetic strategy often involves a trade-off between factors like cost, efficiency, enantiomeric purity, and environmental impact.

| Synthetic Strategy | Key Step | Typical Overall Yield | Enantiomeric Purity (ee) | Advantages | Disadvantages | Reference(s) |

| Classical Resolution | Fractional crystallization of diastereomeric salts | ~19-38% | >99% after recrystallization | Well-established, reliable | Loss of ~50% of material, requires chiral resolving agent | [14] |

| Asymmetric Synthesis | Chiral auxiliary (e.g., from D-alanine) | ~38% | >99% | Avoids resolution step, good stereocontrol | May require expensive reagents and multiple steps | [12][14] |

| Chemoenzymatic Synthesis | Transaminase-catalyzed amination | ~49% | >99.8% | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme cost and stability can be a factor | [10][13] |

Table 3: Comparison of Major Synthetic Strategies for this compound

Conclusion

The development of this compound represents a significant milestone in the targeted therapy of benign prostatic hyperplasia. Its discovery was a result of insightful pharmacological investigation that identified its unique uroselective profile. The mechanism of action, centered on the selective blockade of the α1A-adrenergic receptor signaling pathway in prostatic smooth muscle, provides a clear rationale for its clinical efficacy and favorable side-effect profile. The evolution of its chemical synthesis from classical resolution to more efficient asymmetric and chemoenzymatic methods highlights the advancements in modern pharmaceutical manufacturing, emphasizing stereoselectivity and sustainability. This guide has provided a detailed technical overview of these aspects, offering valuable data and protocols for the scientific community.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 4. mdpi.com [mdpi.com]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 9. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. A NAV2729-sensitive mechanism promotes adrenergic smooth muscle contraction and growth of stromal cells in the human prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 12. CN111876449B - Preparation method of R- (-) -5- (2-aminopropyl) -2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 13. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

(+)-Tamsulosin hydrochloride chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (+)-Tamsulosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a selective antagonist of α1A and α1D adrenergic receptors, widely utilized in the management of benign prostatic hyperplasia (BPH).[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, mechanism of action, and key experimental protocols for its characterization. All quantitative data are presented in structured tables for ease of reference, and detailed methodologies for cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] Its core chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of this compound Hydrochloride

| Identifier | Value |

| IUPAC Name | 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride[2][3] |

| Chemical Formula | C₂₀H₂₈N₂O₅S • HCl[2][4] |

| Molecular Weight | 444.98 g/mol [2][4] |

| CAS Number | 106463-17-6[2][4] |

| Synonyms | Flomax, Omnic, (R)-5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide hydrochloride[2][4] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Melting Point | 228-230 °C[4][5][6] |

| Boiling Point | 595.5 °C at 760 mmHg[7] |

| Solubility | Sparingly soluble in water and methanol (B129727).[4][5] Soluble in DMSO (up to 100 mM).[4] Weakly soluble in ethanol.[4] Practically insoluble in ether.[8] Very soluble in formic acid.[5] |

| pKa | Not explicitly found in search results. |

| LogP | ~1.8 - 2.3[2] |

| Appearance | White to off-white crystalline powder[2][5] |

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a selective α1-adrenergic receptor antagonist with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[9][10][11] These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[12][13]

Upon binding, tamsulosin (B1681236) blocks the action of norepinephrine, leading to the relaxation of these smooth muscles.[12][14] This reduces urinary obstruction and improves the symptoms associated with BPH.[10][13] The selectivity for α1A and α1D receptors minimizes the effects on blood vessels, where α1B receptors are more common, thereby reducing the incidence of cardiovascular side effects like hypotension.[12]

The downstream signaling cascade following α1-adrenergic receptor activation involves the Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. By blocking the initial receptor activation, tamsulosin inhibits this entire pathway.

Experimental Protocols

Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for determining the purity of this compound hydrochloride and assessing its stability is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[16]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mmol L⁻¹ phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile.[16] The ratio can be optimized, for instance, 70:30 (v/v) methanol and water. The mobile phase should be filtered and degassed before use.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).[16]

-

Sample Solution: For pharmaceutical dosage forms, a quantity of powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered.[16]

-

-

Chromatographic Conditions:

-

Data Analysis: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the standard. Stability is assessed by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) and analyzing the formation of degradation products.

References

- 1. Tamsulosin hydrochloride | 106463-17-6 [chemicalbook.com]

- 2. chemignition.com [chemignition.com]

- 3. Tamsulosin Hydrochloride | C20H29ClN2O5S | CID 5362376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tamsulosin Hydrochloride - LKT Labs [lktlabs.com]

- 5. tamsulosin hydrochloride [chemister.ru]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Tamsulosin hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]

- 10. drugs.com [drugs.com]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. Tamsulosin - Wikipedia [en.wikipedia.org]

- 15. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]

- 16. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Mechanism of Action of (+)-Tamsulosin on Alpha-1 Adrenoceptors: An In-depth Technical Guide

Issued: December 18, 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamsulosin (B1681236) is a potent and selective antagonist of alpha-1 (α₁) adrenoceptors, primarily utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its high affinity for α₁ₐ and α₁D adrenoceptor subtypes, which are predominant in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[1][2] The commercially available drug is the (-)-enantiomer, which is the pharmacologically active form. This guide provides a detailed technical overview of the mechanism of action of tamsulosin, with a specific focus on the (+)-enantiomer, its interaction with α₁-adrenoceptor subtypes, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to Alpha-1 Adrenoceptors

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[3] There are three distinct subtypes: α₁ₐ, α₁ₑ, and α₁D.[4][5] These receptors are integral to the regulation of the sympathetic nervous system and are primarily associated with the Gq heterotrimeric G protein.[4]

Activation of α₁-adrenoceptors initiates a signaling cascade that results in smooth muscle contraction.[6] This is particularly relevant in the prostate gland, prostatic capsule, prostatic urethra, and bladder neck, where α₁-adrenoceptors, predominantly the α₁ₐ subtype (approximately 70%), are abundant.[1][2] Their stimulation leads to smooth muscle contraction, contributing to bladder outlet obstruction in BPH.[1] Antagonists like tamsulosin block these receptors, inducing muscle relaxation and alleviating lower urinary tract symptoms (LUTS).[6][7]

Molecular Mechanism of Tamsulosin

Receptor Binding and Subtype Selectivity

Tamsulosin functions as a competitive antagonist at α₁-adrenoceptors.[7] The key to its clinical utility is its selectivity for the α₁ₐ and α₁D subtypes over the α₁ₑ subtype, which is more prevalent in vascular smooth muscle.[5][8] This selectivity minimizes cardiovascular side effects like orthostatic hypotension that are common with non-selective α₁-blockers.[1][5]

While the clinically used formulation is (-)-tamsulosin, studies have also characterized its stereoisomer, (+)-tamsulosin. Research indicates that both (-)-tamsulosin and this compound exhibit selectivity for the α₁ₐ and α₁D adrenoceptors relative to the α₁ₑ subtype.[9][10] However, the (-)-enantiomer is significantly more potent. For instance, in noradrenaline-mediated contractions of the human prostate, (-)-tamsulosin was found to be approximately 30-fold more potent than the (+)-enantiomer.[10] The slow dissociation of tamsulosin from the α₁ₐ-adrenoceptor may contribute to its potent and selective antagonism.[11]

Inhibition of Downstream Signaling

The canonical signaling pathway for α₁-adrenoceptors involves coupling to Gq proteins.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4][12] IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4][12] The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and leads to the contraction of smooth muscle cells.[12]

Tamsulosin, by competitively blocking the receptor, prevents agonist binding and thereby inhibits this entire signaling cascade. The resulting effect is a reduction in intracellular calcium levels, leading to the relaxation of smooth muscle in the prostate and bladder neck.[6]

Quantitative Data on Tamsulosin's Interaction with α₁-Adrenoceptors

The binding affinities and functional potencies of tamsulosin enantiomers have been quantified through various in vitro experiments.

Table 1: Binding Affinities of Tamsulosin Enantiomers at Human α₁-Adrenoceptor Subtypes

| Antagonist | Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio (α₁ₑ vs α₁ₐ) | Selectivity Ratio (α₁ₑ vs α₁D) | Reference |

| (-)-Tamsulosin | α₁ₐ | 10.38 | - | - | [11] |

| α₁ₑ | 9.33 | 11.2 | - | [11] | |

| α₁D | 9.85 | - | 3.4 | [11] | |

| This compound | α₁ₐ | Shows selectivity for α₁ₐ and α₁D over α₁ₑ | - | - | [9][10] |

| α₁ₑ | Weaker affinity than (-)-enantiomer | - | - | [10] | |

| α₁D | Shows selectivity for α₁ₐ and α₁D over α₁ₑ | - | - | [9][10] |

Note: Specific pKi values for this compound are not as widely reported as for the active (-)-enantiomer. Studies consistently show it has a similar selectivity profile but is significantly less potent.[10]

Table 2: Functional Antagonist Potencies (pA₂/pKₑ) of Tamsulosin

| Antagonist | Tissue/Preparation (Predominant Subtype) | Functional Potency (pA₂ or pKₑ) | Reference |

| (-)-Tamsulosin | Rat Aorta (α₁D) | 10.1 (pKₑ) | [13][14] |

| Human Prostate (α₁ₐ) | ~9.8-10.0 (pA₂/pKₑ) | [10][13] | |

| Rat Spleen (α₁ₑ) | 8.9 - 9.2 (pKₑ) | [13][14] | |

| This compound | Rat Aorta (α₁D) | pA₂ similar to α₁D binding affinity | [10] |

| Human Prostate (α₁ₐ) | ~30-fold weaker than (-)-tamsulosin | [10] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15]

Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target α₁-adrenoceptor subtype (e.g., CHO or HEK-293 cells stably transfected with the human α₁ₐ, α₁ₑ, or α₁D receptor) in a cold buffer solution.

-

Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.[16] Resuspend the final membrane pellet in an appropriate assay buffer.

-

-

Assay Incubation:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]prazosin), and a range of concentrations of the unlabeled competitor drug (this compound).[17][18]

-

Include tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a non-labeled antagonist to saturate all specific binding sites).[16]

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.[19]

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester.[15] The filters trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor drug (this compound) to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Functional Antagonism Assay (Schild Analysis)

This assay measures the functional potency (pA₂) of a competitive antagonist by quantifying its ability to inhibit the physiological response to an agonist in an isolated tissue.[20]

Methodology:

-

Tissue Preparation:

-

Isolate a suitable tissue that expresses the α₁-adrenoceptor subtype of interest (e.g., human prostate tissue strips or rat vas deferens for α₁ₐ).

-

Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Connect the tissue to an isometric force transducer to record contractile responses. Allow the tissue to equilibrate under a resting tension.

-

-

Concentration-Response Curves:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of an α₁-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine) to the organ bath and recording the resulting contraction.

-

Wash the tissue to return to baseline.

-

Incubate the tissue with a fixed, known concentration of the antagonist (this compound) for a set period (e.g., 60 minutes).[14]

-

In the continued presence of the antagonist, generate a second agonist concentration-response curve. A competitive antagonist will cause a rightward shift in the curve without reducing the maximum response.

-

Repeat this process with several different concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the concentration ratio (CR) – the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Create a Schild plot by graphing log(CR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

For a simple competitive antagonist, the data should yield a straight line with a slope not significantly different from 1.0.

-

The pA₂ value is determined by the x-intercept of the regression line. The pA₂ is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Visualizations of Pathways and Protocols

Caption: Alpha-1 adrenoceptor signaling pathway and its inhibition by Tamsulosin.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship of Tamsulosin's alpha-1 adrenoceptor subtype selectivity.

Conclusion

The mechanism of action of tamsulosin is defined by its potent and competitive antagonism at α₁-adrenoceptors. Both the clinically relevant (-)-enantiomer and the (+)-enantiomer demonstrate a clear selectivity for the α₁ₐ and α₁D subtypes over the α₁ₑ subtype.[9][10] This selectivity profile is the cornerstone of its therapeutic success, allowing for targeted relaxation of smooth muscle in the lower urinary tract to alleviate symptoms of BPH, while concurrently minimizing the systemic cardiovascular effects associated with non-selective α₁-blockade.[1][5] The (+)-enantiomer, while sharing this selectivity, is markedly less potent than its levorotatory counterpart.[10] A thorough understanding of this selective antagonism, underpinned by quantitative binding and functional data, is essential for the continued development and optimization of uroselective pharmacological agents.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 19. High-affinity specific [3H]tamsulosin binding to alpha 1-adrenoceptors in human prostates with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Tamsulosin and its Enantiomers: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Tamsulosin, a selective α1-adrenergic receptor antagonist, is a cornerstone in the management of benign prostatic hyperplasia (BPH).[1] As a chiral molecule, it exists as two enantiomers: the pharmacologically active (R)-(-)-Tamsulosin and its (S)-(+)-enantiomer. This guide provides an in-depth analysis of the stereospecificity of Tamsulosin, detailing the profound differences in receptor binding, functional activity, and clinical relevance between its enantiomers. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Pharmacodynamic Stereospecificity

The therapeutic efficacy and safety profile of Tamsulosin are critically dependent on its stereochemistry. The (R)-enantiomer is the biologically active form, exhibiting significantly higher affinity and potency for α1-adrenergic receptors compared to the (S)-enantiomer.[2]

Adrenergic Receptor Binding Affinity

In-vitro radioligand binding studies using cloned human α1-adrenergic receptor subtypes have demonstrated the stereoselective binding of Tamsulosin enantiomers.[1] The (R)-enantiomer binds with high affinity to the α1A and α1D subtypes, which are predominant in the prostate, and with a lower affinity to the α1B subtype, which is primarily located in blood vessels.[1][3][4] This subtype selectivity is believed to contribute to its "uroselective" profile, minimizing cardiovascular side effects like hypotension.[1]

The (S)-enantiomer also shows a preference for α1A and α1D over α1B receptors but has a consistently lower binding affinity across all subtypes compared to the (R)-enantiomer.[1]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities of the Tamsulosin enantiomers for the three α1-adrenergic receptor subtypes. A higher pKi value indicates a higher binding affinity.

| Table 1: Binding Affinities (pKi) of Tamsulosin Enantiomers for α1-Adrenergic Receptor Subtypes | |||

| Compound | α1A-Adrenergic Receptor (pKi) | α1B-Adrenergic Receptor (pKi) | α1D-Adrenergic Receptor (pKi) |

| (R)-(-)-Tamsulosin | 10.38 | 9.33 | 9.85 |

| (S)-(+)-Tamsulosin | 10.00 | 8.90 | 9.70 |

| Data sourced from Richardson et al. (1997).[1] |

Functional Antagonist Potency

The stereoselectivity observed in binding assays translates directly to functional activity. Functional assays, such as those measuring the inhibition of agonist-induced smooth muscle contraction, confirm the superior potency of (R)-Tamsulosin.

Data Presentation: Functional Potency

The table below presents the functional antagonist potencies (pKB) of Tamsulosin in various smooth muscle tissues, reflecting its activity at different α1-adrenoceptor subtypes. A higher pKB value indicates greater antagonist potency.

| Table 2: Functional Potency (pKB) of Tamsulosin | ||

| Tissue/Receptor Subtype | Functional Potency (pKB) | Primary Receptor Target |

| Human Prostate | 10.0 | α1A / α1D |

| Rat Aorta | 10.1 | α1D |

| Rat Spleen | 8.9 - 9.2 | α1B |

| Data sourced from Martin et al. (1997).[5] |

These data demonstrate that Tamsulosin is a highly potent antagonist at the α1A and α1D receptors mediating smooth muscle contraction in the prostate and bladder neck, while being significantly less potent at the α1B receptors in vascular tissue.[5] This functional selectivity underpins its clinical utility in treating BPH with a reduced risk of orthostatic hypotension.[4]

Signaling Pathway and Mechanism of Action

Tamsulosin exerts its therapeutic effect by blocking the α1A-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urine flow.[1][6] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[7]

Activation of the α1A-receptor by endogenous catecholamines like norepinephrine (B1679862) initiates a signaling cascade that results in smooth muscle contraction.[8][9] (R)-Tamsulosin acts as a competitive antagonist, blocking this pathway.

Visualization: α1A-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway of the α1A-adrenergic receptor and the point of inhibition by (R)-Tamsulosin.

References

- 1. benchchem.com [benchchem.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to (+)-Tamsulosin as a Sulphamoylphenethylamine Derivative

Abstract: This technical guide provides a comprehensive overview of (+)-Tamsulosin, a selective α1-adrenergic receptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH). The document elucidates its chemical identity as a sulphamoylphenethylamine derivative, detailing its synthesis, mechanism of action, and pharmacological profile. Key experimental protocols and quantitative data are presented to support researchers, scientists, and professionals in drug development.

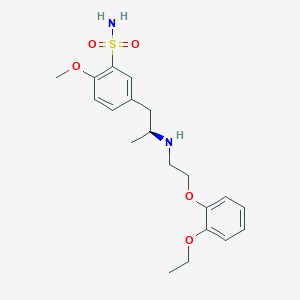

Chemical Identity and Structure Analysis

This compound is a chiral molecule, with the therapeutically active form being the (R)-enantiomer.[1] Its chemical structure is fundamental to its pharmacological activity and classification.

IUPAC Name: 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride[2] CAS Registry Number: 106463-17-6 (for hydrochloride salt)[2] Molecular Formula: C₂₀H₂₈N₂O₅S · HCl[2] Molecular Weight: 444.98 g/mol [2]

The core structure of Tamsulosin (B1681236) is comprised of several key functional moieties that define its classification and interaction with its biological target:

-

Sulphamoyl Group (-SO₂NH₂): The benzenesulfonamide (B165840) group is a critical component, classifying the molecule within the sulfonamide class of compounds.[2][3]

-

Phenethylamine (B48288) Backbone: The molecule is built upon a substituted phenethylamine skeleton. This core is evident in the 2-phenylethylamine structure where the phenyl ring is substituted with methoxy (B1213986) and sulphamoyl groups, and the ethylamine (B1201723) chain is modified.

-

Chiral Center: A stereogenic carbon atom exists on the propyl side chain, giving rise to the (R) and (S) enantiomers. The (R)-enantiomer is the active therapeutic agent.[1]

-

Ether Linkage: An ethoxyphenoxy ethyl group is attached to the secondary amine, which is crucial for its selective binding to α1-adrenergic receptors.[2]

This combination of a substituted phenethylamine core with a sulphonamide group firmly places this compound within the class of sulphamoylphenethylamine derivatives.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process, as the (R)-enantiomer is the active form.[4] The overall strategy involves the synthesis of two key intermediates, followed by their coupling and subsequent salt formation.[4] Various synthetic routes have been developed, including classical resolution and modern chemoenzymatic methods.[4][5]

A representative synthetic approach involves three main stages:

-

Synthesis of the Chiral Amine Intermediate: The crucial step is obtaining the (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This is often achieved by synthesizing a racemic mixture of the amine and then resolving the enantiomers using a chiral resolving agent like D-(-)-tartaric acid.[4]

-

Synthesis of the Ether Intermediate: The second key component, 2-(2-ethoxyphenoxy)ethyl bromide, is synthesized from o-ethoxyphenol and 1,2-dibromoethane (B42909).[4]

-

Final Condensation and Salt Formation: The final step is the N-alkylation of the chiral amine with the ethoxyphenoxy bromide intermediate. The resulting Tamsulosin base is then treated with hydrochloric acid to form the stable hydrochloride salt.[4]

Data Presentation: Synthesis Overview

| Step | Starting Materials | Key Reagents/Catalysts | Intermediate/Product | Molar Yield (Typical) |

| 1. Chiral Resolution | (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | D-(-)-tartaric acid, Methanol/Water | Tartrate salt of (R)-isomer | Not specified |

| 2. Ether Synthesis | o-ethoxyphenol, 1,2-dibromoethane | Sodium hydroxide (B78521) (10% soln.), Tetrabutylammonium (B224687) bromide | 2-(2-ethoxyphenoxy)ethyl bromide | Not specified |

| 3. Final Condensation | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 2-(2-ethoxyphenoxy)ethyl bromide | Sodium bicarbonate, Triethyl phosphite | Tamsulosin (base) | Not specified |

| 4. Salt Formation | Tamsulosin (base) | Ethanolic HCl | Tamsulosin Hydrochloride | ~26% (example)[6] |

Experimental Workflow: Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound HCl.

Mechanism of Action

Tamsulosin is a selective antagonist of α1-adrenergic receptors (adrenoceptors), with a high affinity for the α1A and α1D subtypes.[7][8] These receptors are densely located in the smooth muscle of the human prostate, prostatic capsule, prostatic urethra, and bladder neck.[7][9] Approximately 70% of the α1-receptors in the human prostate are of the α1A subtype.[7]

The physiological mechanism for maintaining smooth muscle tone in these tissues involves the release of norepinephrine (B1679862) from nerve endings, which binds to and activates α1-adrenoceptors. This activation initiates a downstream signaling cascade that results in muscle contraction.

The signaling pathway is as follows:

-

Receptor Activation: Norepinephrine binds to the α1-adrenoceptor.

-

G-Protein Coupling: The activated receptor couples to a heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The Gαq subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

Muscle Contraction: The increased cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Tamsulosin exerts its therapeutic effect by competitively blocking norepinephrine from binding to the α1A and α1D-adrenoceptors.[10] This antagonism inhibits the entire downstream signaling cascade, preventing the increase in intracellular Ca²⁺ and subsequent smooth muscle contraction.[11] The resulting relaxation of the prostate and bladder neck muscles reduces urethral resistance, alleviates bladder outlet obstruction, and improves urinary flow, thereby relieving the symptoms of BPH.[7][11]

Signaling Pathway: α1-Adrenoceptor Antagonism by Tamsulosin

Caption: Tamsulosin blocks the α1-adrenoceptor signaling pathway.

Pharmacological Profile

Tamsulosin's clinical efficacy and favorable side-effect profile are attributed to its high affinity and selectivity for α1A and α1D-adrenoceptors over the α1B subtype, which is predominantly found in vascular smooth muscle.[10][12] This "uroselectivity" minimizes cardiovascular side effects like orthostatic hypotension that are more common with non-selective α-blockers.[7]

Data Presentation: Tamsulosin Binding Affinities

| Receptor Subtype | Radioligand | Preparation | Affinity Metric | Value | Reference |

| Human α1A | [³H]Prazosin | Recombinant | pKi | 10.38 | [13][14] |

| Human α1B | [³H]Prazosin | Recombinant | pKi | 9.33 | [13][14] |

| Human α1D | [³H]Prazosin | Recombinant | pKi | 9.85 | [13] |

| Guinea Pig α1A | [³H]Tamsulosin | Liver Membranes | Kd | 70 pM | [15][16] |

| Rabbit α1A | [³H]Tamsulosin | Liver Membranes | Kd | 140 pM | [15][16] |

| Rat α1B | [³H]Tamsulosin | Liver Membranes | Kd | 510 pM | [15][16] |

| Human Prostate | Tamsulosin | Functional Assay | pKB | 10.0 | [17] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates higher binding affinity. Kd is the equilibrium dissociation constant; a lower value indicates higher affinity. pKB is the negative log of the antagonist concentration that requires a 2-fold increase in agonist concentration for the same response.

These data show that Tamsulosin has an 11-fold higher affinity for the human α1A receptor compared to the α1B receptor.[13][14]

Key Experimental Protocols

Protocol 1: Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide[4]

This protocol describes the synthesis of a key ether intermediate used in the final condensation step to produce Tamsulosin.

-

Reaction Setup: Dissolve o-ethoxyphenol (88g) in 1,2-dibromoethane (176ml) in a suitable reaction vessel.

-

Catalyst Addition: Add tetrabutylammonium bromide (10.27g) to serve as a phase-transfer catalyst.

-

Heating: Heat the reaction mixture to 75°C.

-

Base Addition: Slowly add 10% aqueous sodium hydroxide solution (640ml) dropwise over approximately 6 hours. Maintain the reaction pH between 9 and 10 throughout the addition.

-

Phase Separation: After the reaction is complete, cool the mixture and separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated sodium chloride solution (200ml) and then with water (200ml).

-

Concentration: Concentrate the organic layer to dryness under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from ethanol (B145695) (200mL) to obtain pure 2-(2-ethoxyphenoxy)ethyl bromide.

Protocol 2: Competition Radioligand Binding Assay[15]

This protocol outlines a general method to determine the inhibition constant (Ki) of Tamsulosin for α1-adrenoceptor subtypes by measuring its ability to displace a known radioligand.

-

Materials:

-

Membrane preparation expressing the target α1-adrenoceptor subtype.

-

Radioligand (e.g., [³H]Prazosin) with known affinity.

-

Unlabeled Tamsulosin (the competitor).

-

Assay Buffer (e.g., Tris-HCl buffer).

-

Agent to define non-specific binding (e.g., a high concentration of an unlabeled antagonist like phentolamine).

-

96-well plates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

-

-

Preparation: Prepare serial dilutions of unlabeled Tamsulosin to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Assay Setup (in triplicate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, the agent for non-specific binding, and the membrane preparation.

-

Competition Wells: Add assay buffer, radioligand, a specific concentration of unlabeled Tamsulosin, and the membrane preparation.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Radioactivity Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity (in counts per minute or disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Tamsulosin concentration.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of Tamsulosin that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a well-defined sulphamoylphenethylamine derivative whose structural features confer high affinity and selectivity for α1A and α1D-adrenergic receptors. Its mechanism of action, rooted in the competitive antagonism of the norepinephrine signaling pathway in prostatic and bladder smooth muscle, provides effective relief from the symptoms of benign prostatic hyperplasia. The synthesis of the enantiomerically pure compound and a thorough understanding of its pharmacological profile are crucial for its successful clinical application. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and development of urological therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemignition.com [chemignition.com]

- 3. Tamsulosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. WO2007004077A2 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]

- 7. droracle.ai [droracle.ai]

- 8. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early preclinical studies on (+)-Tamsulosin for BPH

An In-depth Technical Guide to Early Preclinical Studies on (+)-Tamsulosin for Benign Prostatic Hyperplasia (BPH)

Introduction

Tamsulosin (B1681236) is a selective α1-adrenergic receptor antagonist widely utilized in the clinical management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is primarily mediated through the blockade of α1A and α1D-adrenoceptors, which are predominant in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[2] This antagonism leads to smooth muscle relaxation, thereby improving urine flow and alleviating BPH symptoms.[1][2] Tamsulosin is administered as a racemate, a mixture of two enantiomers, (+) and (-)-tamsulosin. This technical guide focuses on the foundational preclinical research that elucidated the pharmacological and pharmacokinetic properties of the tamsulosin enantiomers, with a particular emphasis on the active (+)-enantiomer, in the context of BPH.

Pharmacodynamics

The pharmacodynamic profile of tamsulosin is characterized by its high affinity and selectivity for α1A and α1D-adrenoceptor subtypes over the α1B-subtype, which is more prevalent in vascular smooth muscle.[3][4] This selectivity is thought to contribute to its favorable cardiovascular side-effect profile compared to non-selective α-blockers.[4]

Receptor Binding Affinities

Preclinical studies using radioligand binding assays with cloned human α1-adrenoceptor subtypes have been instrumental in characterizing the affinity of tamsulosin and its enantiomers. These studies consistently demonstrate a higher affinity for the α1a and α1d subtypes.

Table 1: Binding Affinities (Kd and Ki) of Tamsulosin and its Enantiomers for α1-Adrenoceptor Subtypes

| Compound | Receptor Subtype | Kd (pM) | Ki (nmol/l) | Reference |

| [3H]Tamsulosin | α1A (Guinea Pig Liver) | 70 | [5] | |

| [3H]Tamsulosin | α1A (Rabbit Liver) | 140 | [5] | |

| [3H]Tamsulosin | α1B (Rat Liver) | 510 | [5] | |

| Tamsulosin | α1a (cloned human) | 0.019 | [6] | |

| Tamsulosin | α1b (cloned human) | 0.29 | [6] | |

| Tamsulosin | α1d (cloned human) | 0.063 | [6] | |

| Tamsulosin ([-]-YM617) | α1a (cloned) | [7] | ||

| Tamsulosin ([-]-YM617) | α1d (cloned) | [7] | ||

| Tamsulosin ([-]-YM617) | α1b (cloned) | [7] | ||

| (+)-YM617 | α1a (cloned) | [7] | ||

| (+)-YM617 | α1d (cloned) | [7] | ||

| (+)-YM617 | α1b (cloned) | [7] |

Note: A study by Richardson et al. (1997) indicated a rank order of affinity for [3H]tamsulosin as α1a = α1d > α1b and a clear selectivity for α1a = α1d > α1b for both tamsulosin ([-]-YM617) and its stereoisomer (+)-YM617 in competition experiments.[7]

Signaling Pathway of α1-Adrenoceptor in Prostatic Smooth Muscle

Tamsulosin exerts its therapeutic effect by blocking the signaling cascade initiated by norepinephrine (B1679862) binding to α1-adrenoceptors on prostatic smooth muscle cells. This blockade prevents the activation of Phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release from the sarcoplasmic reticulum leads to smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of tamsulosin has been investigated in several preclinical animal models, with notable differences observed between species.

Table 2: Pharmacokinetic Parameters of Tamsulosin in Preclinical Models

| Parameter | Rat | Dog | Human | Reference |

| Intravenous Administration | ||||

| Terminal Half-Life (t½) | 0.32 hours | 1.13 hours | N/A | [8] |

| Total Blood Clearance (CLB) | 6.57 L/hr/kg | 1.61 L/hr/kg | N/A | [8] |

| Oral Administration | ||||

| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour | 1.0 - 1.8 hours | [8] |

| Oral Clearance (CL/F) | 34.5 - 113.6 L/hr/kg | 3.01 - 3.99 L/hr/kg | 0.031 - 0.041 l/hr/kg | [8] |

| Absolute Bioavailability (F) | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg) | 29.7% - 42.0% (over 0.3-3 mg/kg) | ~100% (modified release) | [8][9] |

| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% | 98.9% - 99.1% | [8] |

Tamsulosin is primarily metabolized in the liver, with O-deethylation and O-demethylation being major pathways in rats. The excretion of tamsulosin and its metabolites occurs through both urine and bile. Studies on the enantiomers of tamsulosin have shown differential effects on P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4), which can influence its pharmacokinetic properties.[10]

In Vivo Efficacy in Animal Models

The testosterone-induced BPH model in rodents is a widely used preclinical model to evaluate the efficacy of drugs for BPH.[1] In this model, the administration of testosterone (B1683101) induces prostatic hyperplasia, mimicking some aspects of the human condition.[1][11]

Table 3: Effect of Tamsulosin in a Testosterone-Induced BPH Mouse Model

| Treatment Group | Dose (mg/kg) | Prostate Weight (% Inhibition) | Prostate Index (% Inhibition) | Reference |

| Tamsulosin | 0.017 | Gradual increase | Gradual increase | [1] |

| Tamsulosin | 0.052 | Gradual increase | Gradual increase | [1] |

| Tamsulosin | 0.087 | Gradual increase | Gradual increase | [1] |

| Tamsulosin | 0.123 | 80.15 ± 0.37 | Not Reported | [1] |

| Tamsulosin | 0.156 | Not Reported | Maximum effect | [12] |

Note: The data indicates a dose-dependent effect of tamsulosin in reducing prostate enlargement in the BPH mouse model.

Experimental Protocol: Testosterone-Induced BPH in Rodents

This protocol outlines the standard method for inducing BPH in mice or rats to study the effects of compounds like tamsulosin.[1]

Materials:

-

Male mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley, Wistar)

-

Testosterone propionate (B1217596)

-

Vehicle for testosterone (e.g., corn oil)

-

Tamsulosin hydrochloride

-

Vehicle for tamsulosin (e.g., distilled water)

-

Syringes and needles for injection and oral gavage

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week.

-

BPH Induction: BPH is induced by daily subcutaneous injections of testosterone propionate (e.g., 20 mg/kg for 30 days in mice).[11][12]

-

Grouping: Animals are divided into experimental groups:

-

Group 1: Negative Control (vehicle treatment, no BPH induction)

-

Group 2: Positive Control (BPH induction + vehicle treatment)

-

Group 3: Tamsulosin Treatment (BPH induction + tamsulosin treatment)

-

-

Treatment: Tamsulosin is administered orally at various doses.

-

Endpoint Analysis: After the treatment period, animals are euthanized, and prostates are excised, weighed, and may be used for histopathological analysis.

Conclusion

Early preclinical studies were fundamental in establishing the pharmacological basis for the clinical use of tamsulosin in BPH. These investigations demonstrated that this compound is a potent and selective antagonist of α1A and α1D-adrenoceptors. In vitro and in vivo studies confirmed its ability to induce smooth muscle relaxation in the prostate and alleviate signs of BPH in animal models. The pharmacokinetic data from preclinical species, while showing interspecies variability, provided essential information for guiding clinical development. Collectively, this body of preclinical work has solidly positioned this compound as a targeted and effective therapy for the management of LUTS associated with BPH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. auajournals.org [auajournals.org]

- 7. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of the enantiomers of tamsulosin and tolterodine on P-glycoprotein and cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjbphs.com [wjbphs.com]

Pharmacological profile of (+)-Tamsulosin as an alpha-1A antagonist

A-Technical-Guide-to-the-Pharmacological-Profile-of-Tamsulosin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin (B1681236) is a selective α1-adrenoceptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy stems from its high affinity for and blockade of α1A and α1D-adrenoceptors, which are predominantly expressed in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[3][4][5] Blockade of these receptors leads to smooth muscle relaxation, alleviating bladder outlet obstruction and improving urinary flow.[3][6]

Tamsulosin is administered as the (R)-enantiomer.[6] This guide provides a detailed pharmacological profile of tamsulosin, focusing on its binding and functional characteristics as an α1A-adrenoceptor antagonist.

Pharmacological Data

The affinity and functional antagonism of tamsulosin have been extensively characterized at the three α1-adrenoceptor subtypes: α1A, α1B, and α1D.

Binding Affinity (pKi)

Radioligand binding studies are crucial for determining the affinity of a compound for its receptor. In these assays, tamsulosin's ability to displace a radiolabeled ligand (commonly [3H]prazosin) from recombinant human α1-adrenoceptors is quantified. The pKi value, derived from the IC50, represents the negative logarithm of the inhibition constant and is a measure of binding affinity.

| Adrenoceptor Subtype | Tamsulosin pKi | Reference |

| Human α1A | 10.38 | [7][8] |

| Human α1B | 9.33 | [7][8] |

| Human α1D | 9.85 | [7][8] |

These data demonstrate that tamsulosin possesses the highest affinity for the α1A-adrenoceptor subtype, followed by the α1D and α1B subtypes.[7][8]

Functional Antagonist Potency (pA2/pKB)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 or pKB value is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. These values provide a measure of the antagonist's potency in a functional system.

| Tissue/Receptor | Predominant Subtype | Tamsulosin pA2/pKB | Reference |

| Human Prostate | α1A | 10.0 | [9][10] |

| Rat Aorta | α1D | 10.1 - 10.51 | [9][10][11] |

| Rat Spleen | α1B | 8.9 - 9.2 | [9][10] |

| Rabbit Heart (inotropic effect) | α1A | 9.12 | [12] |

The functional data corroborate the binding assays, showing high antagonist potency at α1A and α1D adrenoceptors.[9][10]

Selectivity Profile

Tamsulosin's clinical utility, particularly its favorable cardiovascular side effect profile compared to less selective α-blockers, is attributed to its selectivity for the α1A and α1D subtypes over the α1B subtype, which is prevalent in vascular smooth muscle.[5][6]

Based on the binding affinity data, tamsulosin is approximately:

-

11-fold more selective for α1A over α1B adrenoceptors.[7]

-

3.4-fold more selective for α1A over α1D adrenoceptors.[7]

The functional data also support this selectivity, with a rank order of potency of α1D ≥ α1A > α1B.[9][10]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a typical experiment to determine the binding affinity (Ki) of tamsulosin for α1-adrenoceptor subtypes.

1. Membrane Preparation:

-

Cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[13]

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction, which is then resuspended in an appropriate buffer and stored at -80°C.[13]

-

Protein concentration is determined using a standard method like the BCA assay.[13]

2. Binding Assay:

-

The assay is performed in a 96-well plate format.[13]

-

To each well, the following are added in order:

-

Membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).[13]

-

Varying concentrations of the unlabeled competitor ligand (tamsulosin).

-

A fixed concentration of a suitable radioligand (e.g., [3H]prazosin).

-

-

Total binding is determined in wells with the radioligand but no competitor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.[14]

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[13]

3. Filtration and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the free radioligand.[13]

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

The radioactivity retained on the filters is measured using liquid scintillation counting.[13]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of tamsulosin that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Antagonism Assay (Schild Analysis)

This protocol describes a method to determine the functional antagonist potency (pA2) of tamsulosin in an isolated tissue preparation.

1. Tissue Preparation:

-

A tissue known to express a specific α1-adrenoceptor subtype is dissected and mounted in an organ bath (e.g., rat vas deferens for α1A, rat spleen for α1B, or rat aorta for α1D).[9][10]

-

The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to measure muscle contraction.

2. Experimental Procedure:

-

After an equilibration period, a cumulative concentration-response curve to a suitable α1-agonist (e.g., phenylephrine (B352888) or noradrenaline) is generated.

-

The tissue is then washed and incubated with a fixed concentration of tamsulosin for a predetermined period (e.g., 60 minutes).[9][10]

-

A second cumulative concentration-response curve to the agonist is then constructed in the presence of tamsulosin.

-

This process is repeated with increasing concentrations of tamsulosin.

3. Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each concentration of tamsulosin.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of tamsulosin.

-

For a competitive antagonist, the slope of the Schild regression line should not be significantly different from unity.[12]

-

The pA2 value is determined from the x-intercept of the Schild plot.[12]

Signaling Pathways and Experimental Workflows

α1A-Adrenoceptor Signaling Pathway

α1-Adrenergic receptors, including the α1A subtype, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[15][16] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15][17] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[15] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15][17] These signaling events ultimately lead to various cellular responses, most notably smooth muscle contraction.[16] Tamsulosin, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the α1A-adrenoceptor.

Experimental Workflow: Radioligand Competition Binding

The following diagram illustrates the key steps involved in determining the binding affinity of a test compound like tamsulosin using a radioligand competition binding assay.

References